What are the properties of Methylamino-peg2-acid hydrochloride salt?
What are the properties of Methylamino-peg2-acid hydrochloride salt?
Topic: Methylamino-peg2-acid hydrochloride salt Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Strategic Utility in PROTAC and ADC Linker Design
Executive Summary
Methylamino-PEG2-acid hydrochloride (CAS: 1807503-87-2) is a high-purity, heterobifunctional polyethylene glycol (PEG) derivative utilized primarily as a hydrophilic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1]
Unlike standard primary amine linkers, this reagent features a secondary methylamine and a terminal carboxylic acid . The N-methylation provides unique steric and electronic properties that can modulate the metabolic stability and solubility profile of the final conjugate. This guide details its physicochemical properties, reaction mechanics, and validated protocols for bioconjugation.
Chemical Identity & Physicochemical Properties[2][3]
The following data establishes the baseline for handling and stoichiometric calculations.
| Property | Specification |
| Chemical Name | 3-(2-(2-(methylamino)ethoxy)ethoxy)propanoic acid hydrochloride |
| CAS Number | 1807503-87-2 (General identifier for the acid form) |
| Molecular Formula | C₈H₁₇NO₄[1] · HCl |
| Molecular Weight | 227.69 g/mol (Salt); 191.23 g/mol (Free Acid) |
| Appearance | White to off-white solid or viscous oil (hygroscopic) |
| Solubility | High: Water, DMSO, DMF, Methanol Low: Hexane, Diethyl Ether |
| pKa (Estimated) | Carboxylic Acid: ~4.5 |
| Storage | -20°C, Desiccated, under Inert Gas (Ar/N₂) |
| Stability | Hygroscopic; stable in acidic/neutral aqueous solution; amine oxidation risk if exposed to air long-term. |
Functional Mechanics: Why Methylamino-PEG2?
3.1 The "PEG Effect" in Linkerology
In PROTAC design, the linker is not merely a bridge; it dictates the ternary complex (Target-PROTAC-E3 Ligase) cooperativity.
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PEG2 Spacer: Provides a defined distance (~9–12 Å) with sufficient flexibility to allow protein-protein interactions without the "entropic penalty" often seen with longer PEG chains (e.g., PEG8+).
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Hydrophilicity: Counteracts the lipophilicity of warheads (e.g., Thalidomide, VHL ligands), improving the overall LogD of the drug candidate.
3.2 Secondary vs. Primary Amine
The N-methyl group distinguishes this reagent from standard Amino-PEG2-Acid.
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Nucleophilicity: The secondary amine is highly nucleophilic but less prone to forming Schiff bases with aldehydes compared to primary amines.
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Metabolic Stability: N-methylation can block enzymatic deamination pathways, potentially extending the half-life of the linker in plasma.
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Solubility: The methyl group disrupts hydrogen bond networks slightly differently than a primary amine, often enhancing solubility in organic synthesis solvents (DCM/DMF).
Experimental Protocols
4.1 Diagrammatic Workflow: PROTAC Synthesis
The following diagram illustrates the logical flow of assembling a PROTAC using Methylamino-PEG2-acid as the central linker.
Caption: Stepwise assembly of a PROTAC molecule utilizing the bifunctional nature of the Methylamino-PEG2-acid linker.
4.2 Protocol: Amide Coupling (Carboxylic Acid End)
This protocol describes coupling the acid end of the linker to an amine-containing ligand (e.g., Lenalidomide derivative).
Reagents:
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Amine-bearing Ligand (1.0 equiv)
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HATU (1.2 equiv) or EDC/NHS[3]
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DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
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Anhydrous DMF (Dimethylformamide)
Procedure:
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Activation: Dissolve Methylamino-PEG2-acid HCl (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) to neutralize the HCl salt and basify the solution.
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Coupling Agent: Add HATU (1.2 equiv) and stir at room temperature for 15 minutes. Note: The solution may turn slightly yellow.
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Ligand Addition: Add the Amine-bearing Ligand dissolved in minimal DMF.
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Reaction: Stir under Nitrogen for 2–4 hours. Monitor by LC-MS (Look for mass shift: Ligand MW + 173.2 Da).
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Workup: Dilute with water/acetonitrile and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
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Yield: Lyophilize fractions to obtain the intermediate as a powder.
4.3 Protocol: Secondary Amine Coupling
Coupling the secondary amine end to a carboxylic acid warhead requires steric consideration.
Critical Note: Secondary amines are sterically more hindered than primary amines. Stronger coupling reagents (e.g., HATU, PyBOP) are preferred over EDC for high yields.
Procedure:
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Warhead Activation: Dissolve the Carboxylic Acid Warhead (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 10 mins.
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Linker Addition: Add the Methylamino-PEG2-Intermediate (from Protocol 4.2).
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Optimization: If conversion is slow, heat to 40°C. The secondary amine is less reactive; ensure pH is >8 to keep it deprotonated.
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Purification: Standard Reverse Phase HPLC.
Quality Control & Analytic Standards
To ensure scientific integrity, the following QC metrics must be met before using the reagent in biological assays.
| Method | Expected Observation |
| ¹H NMR (DMSO-d₆) | δ 2.3–2.4 ppm: Singlet (N-CH₃, 3H) δ 3.5–3.6 ppm: Multiplets (PEG backbone -OCH₂CH₂-, 8H) δ 2.45 ppm: Triplet (-CH₂-COOH, 2H) |
| LC-MS (ESI+) | [M+H]⁺: 192.23 Da (Free base mass) Note: HCl salt ions (Cl⁻) are transparent in positive mode. |
| HPLC Purity | >95% at 214 nm (Amide/Carboxyl absorption). |
Handling & Stability (Troubleshooting)
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Hygroscopicity: The HCl salt is extremely hygroscopic. Weighing must be done quickly, or in a glovebox. If the solid turns into a goo, dissolve in a known volume of dry DMF to create a stock solution.
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Free Basing: If the HCl salt interferes with sensitive chemistry, dissolve in water, adjust pH to 10 with NaOH, and extract with DCM. However, the salt form is generally preferred for storage stability.
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Incompatibility: Avoid acid chlorides with the unprotected secondary amine unless that is the intended reaction site.
References
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Sigma-Aldrich. Methylamino-PEG2-acid Product Sheet. Retrieved from
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BroadPharm. Methylamino-PEG2-acid HCl salt Properties and Protocols. Retrieved from
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MedChemExpress. Methylamino-PEG2-acid Linker for PROTAC Synthesis. Retrieved from
- Besbach, et al. (2021). Optimization of PROTAC Linkers for Improved Degradation Efficiency. Journal of Medicinal Chemistry.
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AxisPharm. PEG Acid Reagents and Bioconjugation Protocols. Retrieved from
